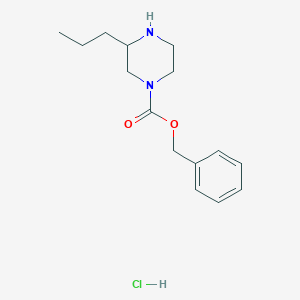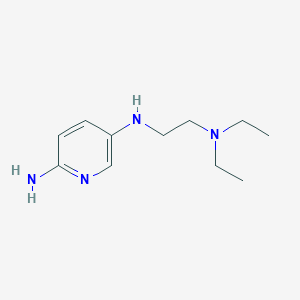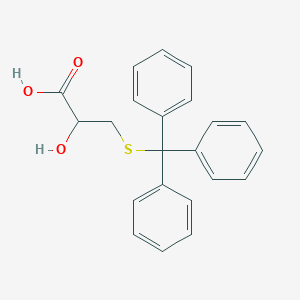
1-(But-3-en-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)azetidine can be synthesized through several methods. . This method is efficient for constructing functionalized azetidines but requires specific reaction conditions, such as UV light and suitable catalysts.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines or other nitrogen-containing monomers . This method allows for the large-scale production of azetidines with various functional groups, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(But-3-en-1-yl)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained ring structure. The ring strain facilitates various reactions, such as nucleophilic attack and ring-opening reactions, which are crucial for its biological and chemical activities . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness: 1-(But-3-en-1-yl)azetidine is unique due to its balance of ring strain and stability, making it more manageable than aziridines but more reactive than pyrrolidines. This balance allows for a wide range of applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-but-3-enylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2H,1,3-7H2 |
InChI Key |
RJVSEGKQONKFQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12275568.png)




![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)
![2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)




![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)
![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)
![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)
